molecular formula C12H15NO B8813184 2,3-Dihydrospiro(benzofuran-2,3'-piperidine) CAS No. 89466-84-2

2,3-Dihydrospiro(benzofuran-2,3'-piperidine)

Cat. No. B8813184
Key on ui cas rn: 89466-84-2
M. Wt: 189.25 g/mol
InChI Key: NWVKCARSJJXIPN-UHFFFAOYSA-N
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Patent
US05206240

Procedure details

A solution of 13 g (46 mmole) of 1'-benzyl-2,3-dihydrospiro(benzofuran-2,3'-piperidine) in 100 mL dichloroethane was treated with 7.13 g (5.2 mL, 51 mmoles) of 1-chloroethylchloroformate at room temperature for 1/2 hour. The reaction mixture was concentrated and the residue dissolved in CH3OH and heated to reflux for 1/2 hour. The methanol was evaporated at reduced pressure, and the residue partitioned between ethyl acetate and 1N HCl. The ethyl acetate layer was discarded and the aqueous phase was basified to pH 9 and reextracted with ethyl acetate. The ethyl acetate solution was dried over magnesium sulfate, filtered and concentrated in vacuo to give 8.2 g product.
Name
1'-benzyl-2,3-dihydrospiro(benzofuran-2,3'-piperidine)
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][CH2:11][C:10]2([CH2:17][C:16]3[CH:18]=[CH:19][CH:20]=[CH:21][C:15]=3[O:14]2)[CH2:9]1)C1C=CC=CC=1.ClC(OC(Cl)=O)C>ClC(Cl)C>[NH:8]1[CH2:13][CH2:12][CH2:11][C:10]2([CH2:17][C:16]3[CH:18]=[CH:19][CH:20]=[CH:21][C:15]=3[O:14]2)[CH2:9]1

Inputs

Step One
Name
1'-benzyl-2,3-dihydrospiro(benzofuran-2,3'-piperidine)
Quantity
13 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2(CCC1)OC1=C(C2)C=CC=C1
Name
Quantity
5.2 mL
Type
reactant
Smiles
ClC(C)OC(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
ClC(C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in CH3OH
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1/2 hour
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The methanol was evaporated at reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ethyl acetate and 1N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate solution was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1CC2(CCC1)OC1=C(C2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.2 g
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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